molecular formula C24H30N2O6 B3951473 1-(3-methoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate

1-(3-methoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate

Cat. No. B3951473
M. Wt: 442.5 g/mol
InChI Key: XLTSGUJCDKUPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a piperidine derivative and is also known as MP-10. It has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The exact mechanism of action of 1-(3-methoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate is not fully understood. However, it has been suggested that it acts on various neurotransmitter systems, including the opioid, serotonin, and dopamine systems. It has been found to increase the levels of endogenous opioids and serotonin in the brain, which may contribute to its antinociceptive and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, which may be attributed to its effects on the opioid system. It has also been found to reduce anxiety and depression-like behaviors in animal models, which may be attributed to its effects on the serotonin and dopamine systems. Additionally, it has been shown to modulate the immune system and exhibit anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

1-(3-methoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, its limitations include its low solubility in water and its potential toxicity at high doses. Additionally, its effects on humans are not fully understood, and further research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 1-(3-methoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate. One direction is to investigate its potential use in the treatment of drug addiction and withdrawal symptoms. Another direction is to study its effects on different types of cancer and its potential use in cancer treatment. Additionally, further research is needed to determine its safety and efficacy in humans and to develop more efficient synthesis methods.

Scientific Research Applications

1-(3-methoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate has been extensively studied for its potential therapeutic applications. It has been found to exhibit antinociceptive, antidepressant, and anxiolytic effects in animal models. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, its effects on the immune system and its potential use in cancer treatment have been investigated.

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2.C2H2O4/c1-17-6-8-18(9-7-17)15-23-22(25)20-10-12-24(13-11-20)16-19-4-3-5-21(14-19)26-2;3-1(4)2(5)6/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,23,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTSGUJCDKUPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC(=CC=C3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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